molecular formula C27H26ClN3O3 B11444798 N-(2-chlorobenzyl)-4-(1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

N-(2-chlorobenzyl)-4-(1-(4-methylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide

Cat. No.: B11444798
M. Wt: 476.0 g/mol
InChI Key: UTXNYZHHFULMLS-UHFFFAOYSA-N
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Description

N-[(2-CHLOROPHENYL)METHYL]-4-{1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE is a complex organic compound with significant potential in various scientific fields This compound features a quinazolinone core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-CHLOROPHENYL)METHYL]-4-{1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzylamine with 4-methylbenzyl isocyanate, followed by cyclization to form the quinazolinone core. The final step involves the attachment of the butanamide group under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[(2-CHLOROPHENYL)METHYL]-4-{1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted quinazolinones and modified butanamides, which can have enhanced biological activities .

Mechanism of Action

The mechanism of action of N-[(2-CHLOROPHENYL)METHYL]-4-{1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity or block receptor sites, leading to therapeutic effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-[(2-CHLOROPHENYL)METHYL]-4-{1-[(4-METHYLPHENYL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL}BUTANAMIDE stands out due to its unique quinazolinone core and the specific arrangement of chlorophenyl and methylphenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and biological activity .

Properties

Molecular Formula

C27H26ClN3O3

Molecular Weight

476.0 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-[1-[(4-methylphenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide

InChI

InChI=1S/C27H26ClN3O3/c1-19-12-14-20(15-13-19)18-31-24-10-5-3-8-22(24)26(33)30(27(31)34)16-6-11-25(32)29-17-21-7-2-4-9-23(21)28/h2-5,7-10,12-15H,6,11,16-18H2,1H3,(H,29,32)

InChI Key

UTXNYZHHFULMLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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